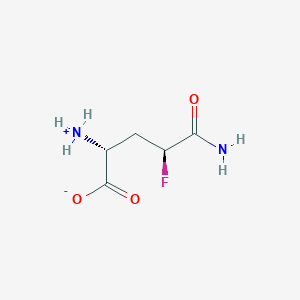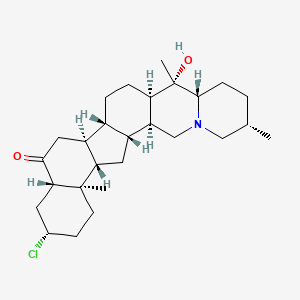
Ranitidine Impurity I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ranitidine Impurity I involves acetyl chloride-initiated oxonium ion generation, leading to the formation of a ranitidine dimer. This dimer serves as a key intermediate in understanding the structural aspects of impurities within ranitidine bulk drug products. Such synthesis facilitates the verification of the impurity's structure and aids in producing reference materials for further analytical and toxicological investigations (Frutos & Roth, 1997).
Molecular Structure Analysis
The molecular structure of Ranitidine Impurity I, derived from synthesis studies, plays a crucial role in identifying the specific impurity forms and their behavior. Advanced analytical techniques, such as Raman spectroscopy combined with principal components analysis (PCA), have been employed to differentiate between polymorphic forms of ranitidine hydrochloride, which directly impacts the identification and quantification of impurities like Ranitidine Impurity I (Pratiwi et al., 2002).
Chemical Reactions and Properties
Ranitidine Impurity I's chemical reactivity and properties are essential for understanding its formation and elimination. Studies have shown that nitrosamine impurities, including N-Nitrosodimethylamine (NDMA), can form as byproducts during the synthesis of ranitidine, reacting with dimethylamine and nitrous acid. The development of sensitive analytical methods for controlling such impurities is crucial for ensuring drug safety (Rao et al., 2022).
Physical Properties Analysis
Analyzing the physical properties of Ranitidine Impurity I, such as its polymorphism, is vital for pharmaceutical formulation. Different polymorphic forms can significantly affect the drug's stability, solubility, and bioavailability. Techniques like solid-state NMR and X-ray powder diffraction have been applied to characterize these forms, providing insights into the impurity's physical attributes and its influence on ranitidine hydrochloride's overall properties (Mirmehrabi et al., 2004).
Chemical Properties Analysis
The chemical properties of Ranitidine Impurity I, including its stability and interaction with other substances, are critical for drug manufacturing and quality control. The reactivity of ranitidine with ozone and its transformation products during ozonation highlight the importance of understanding the impurity's chemical behavior in various conditions. This knowledge is crucial for developing effective strategies to minimize impurity levels and ensure drug purity (Christophoridis et al., 2016).
Applications De Recherche Scientifique
Quantitative Analysis and Detection
Ranitidine hydrochloride, existing as polymorphs forms I and II, is used in commercial tablets. A study highlighted the use of Raman spectroscopy coupled with principal components analysis (PCA) for the quantitative analysis of these polymorphs. The research demonstrated that PCA of Raman spectroscopic data provides a sensitive method for analyzing polymorphic impurities in drugs, with a quantitation limit of less than 2% (Pratiwi et al., 2002).
Stability and Degradation
The stability of Ranitidine and its impurities has been a significant focus of research. A stability-indicating assay was developed for Ranitidine hydrochloride, effectively separating known and unknown impurities/degradants. The assay is useful for determining purity, identity, and strength for active ingredients and finished dosage forms (Munro & Walker, 2001). Furthermore, the stability of Ranitidine syrup, when repackaged in unit-dose containers, was studied, indicating that repackaged Ranitidine syrup was stable under specific storage conditions for an extended period (Shah et al., 2008).
Impurity Profiling and Control
Nitrosamine impurities like N-Nitrosodimethylamine (NDMA) in Ranitidine have been a significant concern, prompting recalls of Ranitidine-containing products. Addressing this, studies have aimed at understanding the mechanism of toxicity of these impurities and developing sensitive analytical methods for their control. For instance, a novel stability indicating LC-MS method was designed for NDMA genotoxic impurity quantification in Ranitidine drug substance and drug product, showcasing the method's ability to detect and quantify NDMA at very low levels (Rao et al., 2022). Additionally, the regulatory aspects of impurity profiling have been discussed in detail, focusing on the identification, qualification, and control of impurities to ensure drug safety (Gogna, 2020).
Mécanisme D'action
Target of Action
The primary target of 2,2’-Methylene Bis[Ranitidine], also known as Ranitidine Impurity I, is the histamine H2 receptor . This receptor plays a crucial role in the secretion of gastric acid in the stomach .
Mode of Action
2,2’-Methylene Bis[Ranitidine] is an antagonist of the histamine H2 receptor . It works by binding to these receptors, thereby inhibiting the action of histamine . Histamine is a compound that stimulates the secretion of gastric acid when it binds to H2 receptors . By blocking these receptors, 2,2’-Methylene Bis[Ranitidine] reduces the production of gastric acid .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the histamine h2 receptor, which plays a key role in the regulation of gastric acid secretion .
Pharmacokinetics
It is known that the compound has a molecular weight of 64082 and a predicted boiling point of 822.0±65.0 °C . It is slightly soluble in DMSO, methanol, and water .
Result of Action
The primary result of 2,2’-Methylene Bis[Ranitidine]'s action is the reduction of gastric acid secretion . This can help to prevent and treat conditions associated with excessive gastric acid, such as ulcers and gastroesophageal reflux disease (GERD) .
Action Environment
The action of 2,2’-Methylene Bis[Ranitidine] can be influenced by various environmental factors. For instance, its stability can be affected by light and temperature . It is recommended to store the compound in an amber vial, in a freezer, and under an inert atmosphere
Safety and Hazards
The FDA has found N-nitrosodimethylamine (NDMA) levels in some ranitidine products increase with time and temperature posing a risk to consumers, and therefore the agency has requested the withdrawal of all ranitidine products from the U.S. market . Consumers should stop taking any OTC ranitidine they may currently have .
Orientations Futures
Propriétés
IUPAC Name |
(1E,4E)-1-N',5-N'-bis[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N,5-N-dimethyl-2,4-dinitropenta-1,4-diene-1,1,5,5-tetramine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N8O6S2/c1-28-26(30-11-13-42-18-22-9-7-20(40-22)16-32(3)4)24(34(36)37)15-25(35(38)39)27(29-2)31-12-14-43-19-23-10-8-21(41-23)17-33(5)6/h7-10,28-31H,11-19H2,1-6H3/b26-24+,27-25+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFGZFWSNTVORH-OWUYFMIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C(CC(=C(NC)NCCSCC1=CC=C(O1)CN(C)C)[N+](=O)[O-])[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C(\[N+](=O)[O-])/C/C(=C(\NCCSCC1=CC=C(O1)CN(C)C)/NC)/[N+](=O)[O-])/NCCSCC2=CC=C(O2)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N8O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Methylene Bis[Ranitidine] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








